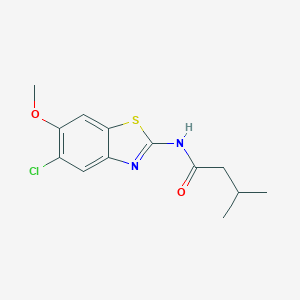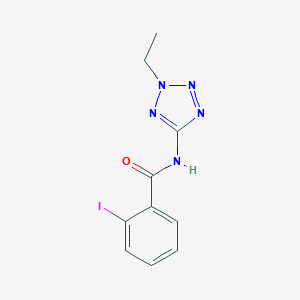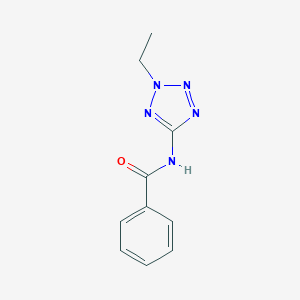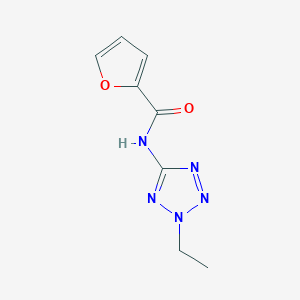![molecular formula C13H13F6NO B244603 N-[3,5-bis(trifluoromethyl)phenyl]-3-methylbutanamide](/img/structure/B244603.png)
N-[3,5-bis(trifluoromethyl)phenyl]-3-methylbutanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[3,5-bis(trifluoromethyl)phenyl]-3-methylbutanamide, commonly known as BTM, is a novel chemical compound that has gained significant attention in the scientific community due to its unique properties and potential applications. BTM is a white crystalline solid that has a molecular formula of C14H14F6NO and a molecular weight of 347.26 g/mol.
Mechanism of Action
The exact mechanism of action of BTM is not fully understood, but it is believed to act as a positive allosteric modulator of the GABA-A receptor. This receptor is an important target for many drugs that have sedative, anxiolytic, and anticonvulsant effects. BTM has been shown to enhance the binding of GABA to the receptor, resulting in increased inhibitory neurotransmission and decreased neuronal excitability.
Biochemical and Physiological Effects:
BTM has been found to produce a range of biochemical and physiological effects in animal models. These effects include reduced pain sensitivity, decreased inflammation, and increased tolerance to seizures. BTM has also been shown to produce sedative and anxiolytic effects, suggesting its potential use in the treatment of anxiety disorders.
Advantages and Limitations for Lab Experiments
One of the major advantages of using BTM in lab experiments is its potency and selectivity for the GABA-A receptor. This makes it a useful tool for studying the role of this receptor in various physiological processes. However, one of the limitations of using BTM is its relatively short half-life, which can make it difficult to maintain consistent levels of the compound in the body.
Future Directions
There are several potential future directions for research on BTM. One area of interest is the development of new pain relief medications that target the GABA-A receptor. Additionally, further studies are needed to fully understand the mechanism of action of BTM and its potential use in the treatment of epilepsy and anxiety disorders. Finally, the synthesis of new BTM analogs with improved pharmacological properties could lead to the development of more effective drugs.
Synthesis Methods
The synthesis of BTM involves a multi-step process that starts with the reaction of 3,5-bis(trifluoromethyl)aniline with 3-methylbutanoyl chloride in the presence of a base such as triethylamine. This reaction results in the formation of the intermediate 3,5-bis(trifluoromethyl)phenyl)-3-methylbutanenitrile, which is then subjected to a reduction reaction with lithium aluminum hydride to yield BTM.
Scientific Research Applications
BTM has been extensively studied for its potential applications in various scientific fields, including medicinal chemistry, pharmacology, and neuroscience. BTM has been shown to exhibit potent analgesic and anti-inflammatory properties, making it a promising candidate for the development of new pain relief medications. Additionally, BTM has been found to possess anticonvulsant and anxiolytic effects, suggesting its potential use in the treatment of epilepsy and anxiety disorders.
properties
Molecular Formula |
C13H13F6NO |
|---|---|
Molecular Weight |
313.24 g/mol |
IUPAC Name |
N-[3,5-bis(trifluoromethyl)phenyl]-3-methylbutanamide |
InChI |
InChI=1S/C13H13F6NO/c1-7(2)3-11(21)20-10-5-8(12(14,15)16)4-9(6-10)13(17,18)19/h4-7H,3H2,1-2H3,(H,20,21) |
InChI Key |
XALNROCCBHBFQP-UHFFFAOYSA-N |
SMILES |
CC(C)CC(=O)NC1=CC(=CC(=C1)C(F)(F)F)C(F)(F)F |
Canonical SMILES |
CC(C)CC(=O)NC1=CC(=CC(=C1)C(F)(F)F)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![2-methoxy-3-methyl-N-[2-methyl-5-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]benzamide](/img/structure/B244524.png)
![4-methoxy-N-[2-methyl-5-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]benzamide](/img/structure/B244525.png)
![4-fluoro-N-[3-(5-methoxy-1,3-benzoxazol-2-yl)phenyl]benzamide](/img/structure/B244527.png)
![3-fluoro-N-[3-(5-methoxy-1,3-benzoxazol-2-yl)phenyl]benzamide](/img/structure/B244528.png)
![N-[3-(5-methoxy-1,3-benzoxazol-2-yl)phenyl]propanamide](/img/structure/B244530.png)




![N-[(2-ethyl-2H-tetrazol-5-yl)carbamothioyl]-4-propoxybenzamide](/img/structure/B244540.png)

